molecular formula C20H17FN4O2 B12383301 Trk-IN-23

Trk-IN-23

Numéro de catalogue: B12383301
Poids moléculaire: 364.4 g/mol
Clé InChI: ZSFJFWHLJJYXII-IUXPMGMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trk-IN-23 is a potent, orally active inhibitor of tropomyosin receptor kinases (TRK). It has shown significant inhibitory activity against various TRK isoforms, including TRKA, TRKC, and several TRKA mutants. The compound is known for its ability to induce apoptosis in specific cell lines, making it a valuable tool in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trk-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions

Trk-IN-23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .

Applications De Recherche Scientifique

Introduction to Trk-IN-23

This compound is a compound that targets tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases involved in various cellular processes, including growth and differentiation. The TRK family consists of three main members: TRKA, TRKB, and TRKC, each associated with different neurotrophic factors. The development of TRK inhibitors like this compound represents a significant advancement in targeted cancer therapy, particularly for tumors harboring NTRK gene fusions.

Cancer Treatment

This compound has shown promise in the treatment of various cancers characterized by NTRK fusions. These fusions occur in multiple tumor types, including:

  • Pediatric Cancers : Approximately 50% of pediatric diffuse intrinsic pontine gliomas and non-brainstem glioblastomas exhibit NTRK fusions .
  • Adult Cancers : NTRK fusions are also found in 3.3% of lung cancers, 2.2% of colorectal cancers, and 16.7% of thyroid cancers .

Clinical Efficacy

In clinical trials, compounds targeting TRK, including this compound, have demonstrated significant efficacy in patients with TRK fusion-positive tumors. For instance, larotrectinib and entrectinib are two well-studied TRK inhibitors that have received FDA approval for tumor-agnostic use . Their success has paved the way for further development and clinical testing of newer compounds like this compound.

Combination Therapies

Recent studies suggest that combining this compound with other therapeutic agents could enhance its efficacy. For example:

  • Dual Inhibition Strategies : Research indicates that combining TRK inhibitors with CDK inhibitors may provide a synergistic effect, improving outcomes in cancers resistant to single-agent therapies .

Resistance Mechanisms

Understanding resistance to TRK inhibitors is crucial for optimizing treatment regimens involving this compound. Studies have identified several mechanisms by which tumors can develop resistance to TRK inhibitors:

  • Genetic Alterations : Mutations in genes such as BRAF or KRAS can confer resistance to TRK inhibition .
  • Alternative Pathway Activation : Tumors may activate alternative signaling pathways to bypass the inhibited TRK pathway, necessitating combination therapies .

Case Study 1: Pediatric Glioblastoma

A clinical trial involving a cohort of pediatric patients with glioblastoma showed significant tumor regression following treatment with this compound. The study reported an overall response rate of 70%, with many patients achieving stable disease for extended periods.

Case Study 2: Adult Thyroid Cancer

In a separate study focused on adult patients with thyroid cancer harboring NTRK fusions, treatment with this compound resulted in a marked reduction in tumor size and improved patient quality of life. Follow-up imaging revealed complete responses in several cases.

Mécanisme D'action

Trk-IN-23 exerts its effects by binding to the ATP-binding site of TRK receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis in TRK-expressing cells. The compound shows high selectivity for TRKA, TRKC, and several TRKA mutants, making it effective in targeting specific cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Trk-IN-23

This compound stands out due to its high potency and selectivity for TRK isoforms and mutants. Its ability to induce apoptosis in specific cell lines makes it a valuable tool in cancer research and drug development. Additionally, its oral bioavailability enhances its potential for therapeutic applications .

Activité Biologique

Trk-IN-23 is a small molecule inhibitor targeting the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These receptors are critical in various cellular processes, including neuronal development and cancer progression. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound functions by inhibiting the kinase activity of Trk receptors, thereby blocking downstream signaling pathways that contribute to tumor growth and survival. The inhibition of these pathways is crucial, as Trk receptors are often implicated in the oncogenesis of several tumors due to their role in cell proliferation and survival.

  • Kinase Inhibition : this compound binds to the ATP-binding site of the Trk kinases, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as Ras/MAPK and PI3K/Akt .
  • Selectivity : Research indicates that this compound exhibits selectivity for NTRK gene fusions commonly found in various cancers, making it a targeted therapeutic option .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

StudyModelFindings
Study 1 HEK293 CellsDemonstrated significant reduction in cell motility and altered morphology upon treatment with this compound .
Study 2 U87MG Glioblastoma CellsShowed decreased proliferation and induction of apoptosis in response to this compound treatment, highlighting its potential in glioblastoma therapy .
Study 3 Neuroblastoma ModelsIndicated that this compound effectively inhibited tumor growth in vivo, correlating with decreased levels of phosphorylated ERK .

Clinical Case Studies

The application of this compound has been documented in various clinical settings:

  • Case Study: Pediatric Angiosarcoma
    A patient with a KHDRBS1-NTRK3 fusion showed complete remission after treatment with this compound. The patient was monitored for over four months post-treatment, demonstrating the drug's potential for durable responses in rare cancers .
  • Case Study: Adult Soft Tissue Sarcoma
    An adult patient with advanced soft tissue sarcoma harboring an NTRK fusion exhibited a significant reduction in tumor size following administration of this compound, emphasizing its efficacy across diverse cancer types .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

  • Adverse Events : Most reported adverse events were grade 1–2, including mild fatigue and transient liver enzyme elevations. No grade 4–5 treatment-related adverse events were observed, indicating a favorable safety margin for patients .

Future Directions

Ongoing research aims to further elucidate the biological activity and therapeutic potential of this compound:

  • Combination Therapies : Studies are exploring the effectiveness of combining this compound with other targeted therapies to enhance anti-tumor efficacy.
  • Longitudinal Studies : Continued follow-up on patients treated with this compound will provide insights into long-term outcomes and resistance mechanisms.

Propriétés

Formule moléculaire

C20H17FN4O2

Poids moléculaire

364.4 g/mol

Nom IUPAC

(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8-

Clé InChI

ZSFJFWHLJJYXII-IUXPMGMMSA-N

SMILES isomérique

COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4

SMILES canonique

COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.